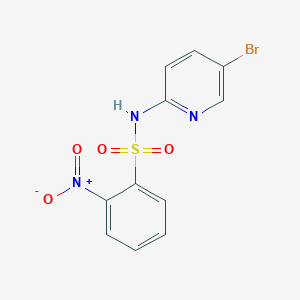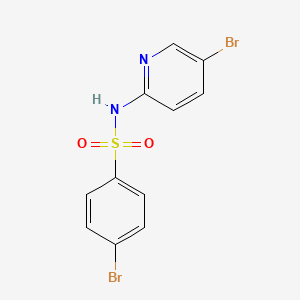
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that promotes cell division and elongation, and enhances fruit and seed development. CPPU has been shown to be effective in a wide range of crops, including grapes, apples, kiwifruit, and strawberries.
Mecanismo De Acción
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea acts by binding to cytokinin receptors and activating downstream signaling pathways. This compound has a higher affinity for cytokinin receptors than natural cytokinins, which results in a stronger cytokinin-like activity. This compound has been shown to activate the expression of genes involved in cell division, cell elongation, and fruit development, and to regulate the balance between cytokinin and auxin signaling pathways.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects on plants. This compound promotes cell division and elongation, which leads to increased plant growth and development. This compound also enhances fruit and seed development by increasing cell number and size, and improving fruit quality by increasing sugar content, firmness, and color. This compound has been shown to enhance resistance to abiotic stress, such as drought and salinity, by regulating the expression of stress-related genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. This compound is a potent and stable cytokinin analog that can be easily synthesized and purified. This compound has a higher affinity for cytokinin receptors than natural cytokinins, which results in a stronger cytokinin-like activity. This compound has been shown to be effective in a wide range of crops, which makes it a useful tool for plant research. However, this compound also has some limitations. This compound is relatively expensive compared to natural cytokinins, which may limit its use in large-scale experiments. This compound also has a narrow range of activity, which may limit its application in certain plant species or developmental stages.
Direcciones Futuras
For N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea research include developing new analogs, studying plant-microbe interactions, investigating stress responses, developing targeted plant growth regulators, and studying secondary metabolism.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively used in plant research to study the effects of cytokinins on plant growth and development. This compound has been shown to promote cell division and elongation, increase fruit and seed size, improve fruit quality, and enhance resistance to abiotic stress. This compound has also been used to study the molecular mechanisms of cytokinin signaling and to develop new cytokinin analogs with improved properties.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4S/c1-16-7-6-10(15-16)14-11(17)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGKOXYMNLMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285949.png)
![3-chloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-6-nitro-1-benzothiophene-2-carbohydrazide](/img/structure/B4285956.png)


![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)

![N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286023.png)
![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)
![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)